N-(3-Fluoro-4-morpholinophenyl)acetamide
Description
Contextualization within Chemical Sciences Research of Fluorinated and Morpholine-Containing Compounds
The academic interest in N-(3-Fluoro-4-morpholinophenyl)acetamide is best understood by examining its constituent parts: the fluorine atom and the morpholine (B109124) ring.
Fluorinated Compounds: In medicinal chemistry, the strategic incorporation of fluorine into a molecule is a widely used technique to enhance its pharmacological properties. chemxyne.com Fluorine's high electronegativity and small size can alter a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. chemxyne.commdpi.com This process, known as fluorination, can lead to drugs with improved efficacy and pharmacokinetic profiles. mdpi.com The presence of the fluorine atom in this compound is therefore of significant interest to researchers aiming to develop new therapeutic agents. chemxyne.com
Morpholine-Containing Compounds: The morpholine ring is another key structural feature that contributes to the compound's importance. Morpholine is recognized as a "privileged structure" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. semanticscholar.org This heterocyclic moiety is a component of several FDA-approved drugs, including the antibiotic linezolid. acs.org Its presence can improve the aqueous solubility and metabolic stability of a compound.
Role of this compound as a Key Synthon in Complex Molecular Architectures
A primary focus of research on this compound and its close relatives is their function as synthons, or key building blocks, for constructing larger, more complex molecules. The 3-fluoro-4-morpholinophenyl core is a crucial component in the synthesis of oxazolidinone antibiotics, a critical class of drugs used to treat serious bacterial infections. researchgate.net
The most prominent example is the antibiotic Linezolid, chemically known as (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide (B32628). researchgate.net The structural similarity is evident. An important intermediate used in the synthesis of Linezolid is 3-fluoro-4-morpholinoaniline (B119058). researchgate.netresearchgate.net This precursor compound is synthesized through a nucleophilic aromatic substitution reaction between morpholine and 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. researchgate.net This aniline derivative then serves as the foundational structure onto which the rest of the Linezolid molecule is built. researchgate.net
Rationale for Advanced Academic Investigation of this compound and its Derivatives
The rationale for the continued academic investigation of this compound is multifaceted. Given that its core structure is integral to a successful antibiotic like Linezolid, researchers are motivated to explore its potential for creating new therapeutic agents. researchgate.netscielo.br This exploration often involves synthesizing a variety of derivatives to study their structure-activity relationships (SAR).
Research efforts have led to the creation of diverse analogues by modifying the core structure. For instance, new series of sulfonamides and carbamates have been synthesized from the 3-fluoro-4-morpholinoaniline intermediate. researchgate.net These new compounds were then evaluated for their antimicrobial potency against various bacterial and fungal strains, with some derivatives showing promising activity. researchgate.net In other studies, analogues of Linezolid were synthesized by modifying the C5-acylaminoethyl moiety to establish a clear SAR and evaluate any gains or losses in antibacterial activity. ukhsa.gov.uk This line of research is crucial for developing next-generation antibiotics that may overcome existing drug resistance.
| Derivative Class | Research Purpose |
| Sulfonamides | Synthesis of new compounds for antimicrobial screening against bacteria and fungi. researchgate.net |
| Carbamates | Synthesis of new compounds for antimicrobial screening against bacteria and fungi. researchgate.net |
| C5-Acyl Analogues | Investigation of structure-activity relationships (SAR) for antibacterial activity. ukhsa.gov.uk |
Overview of Advanced Research Paradigms and Methodologies in its Study
The study of this compound and its derivatives employs a range of advanced research methodologies, spanning from chemical synthesis to computational analysis.
Synthesis and Characterization: The synthesis of these compounds often involves multi-step processes, including key reactions like nucleophilic aromatic substitution. researchgate.net Following synthesis, a battery of analytical techniques is used to confirm the structure and purity of the compounds. These methods include:
High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of components in a mixture. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ukhsa.gov.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the molecular structure of a compound. ukhsa.gov.uk
Capillary Zone Electrophoresis (CZE): An alternative methodology for analyzing and determining the stability of these compounds in pharmaceutical formulations. scielo.br
Computational Studies: Alongside laboratory work, computational methods play a vital role. Molecular docking studies are frequently used to predict how these synthesized compounds will bind to their biological targets, such as bacterial DNA gyrase. researchgate.netresearchgate.net These in silico investigations help researchers understand the molecular basis of the compounds' biological activity and guide the design of more potent derivatives. researchgate.net
Properties
Molecular Formula |
C₁₂H₁₅FN₂O₂ |
|---|---|
Molecular Weight |
238.26 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for N 3 Fluoro 4 Morpholinophenyl Acetamide
Retrosynthetic Analysis and Strategic Precursor Selection
A logical retrosynthetic analysis of N-(3-Fluoro-4-morpholinophenyl)acetamide begins with the disconnection of the amide bond. This primary disconnection points to two principal precursors: the aromatic amine 3-fluoro-4-morpholinoaniline (B119058) and an appropriate acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.
Further deconstruction of the 3-fluoro-4-morpholinoaniline intermediate reveals two main strategic pathways for its synthesis, which dictates the selection of foundational starting materials:
Pathway A : This route involves a nucleophilic aromatic substitution (SNAr) followed by a reduction. The primary precursors are morpholine (B109124) and an activated fluoronitrobenzene, typically 1,2-difluoro-4-nitrobenzene . The fluorine atom at the 4-position is highly activated by the para-nitro group, making it an excellent leaving group for substitution by morpholine. researchgate.net The subsequent reduction of the nitro group on the resulting 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) yields the desired aniline. researchgate.net
Pathway B : An alternative strategy starts with o-fluoro-nitrobenzene . google.com This precursor is first reduced to o-fluoroaniline . google.com The morpholine ring is then constructed by reacting the o-fluoroaniline with a disubstituted ethyl ether, followed by a nitration step to introduce the nitro group, and a final reduction to afford 3-fluoro-4-morpholinoaniline. google.comevitachem.com
Pathway A is often preferred due to its more direct nature. The selection of 1,2-difluoro-4-nitrobenzene is strategic, as the differential reactivity of the two fluorine atoms—one activated by the para-nitro group and the other not—allows for a selective substitution reaction with morpholine.
Classical and Contemporary Synthetic Approaches to this compound
The formation of the target compound relies on established and modern chemical transformations.
The synthesis of the key intermediate, 3-fluoro-4-morpholinoaniline, is a prime example of nucleophilic aromatic substitution (SNAr). researchgate.netwikipedia.org Aromatic rings, typically nucleophilic, can undergo substitution when substituted with strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group. wikipedia.org
In the most common route, morpholine acts as the nucleophile, attacking the carbon atom bearing the fluorine at the 4-position of 1,2-difluoro-4-nitrobenzene. researchgate.net This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the fluoride (B91410) ion is eliminated to form 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.netwikipedia.org This intermediate is then carried forward to a reduction step. researchgate.net The reaction is typically performed under reflux conditions in a suitable solvent like acetonitrile (B52724) or even under neat conditions. researchgate.net
Contemporary enhancements to SNAr reactions include the use of phase-transfer catalysis (PTC). rsc.orgijirset.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate), often leading to faster reactions and milder conditions. ijirset.comphasetransfercatalysis.com
The final step in the synthesis is the formation of the amide bond.
Classical Methods: The most straightforward and traditional method involves the acylation of 3-fluoro-4-morpholinoaniline with a reactive acetyl source. Commonly used reagents include acetyl chloride or acetic anhydride . pearson.com The reaction mechanism involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acetylating agent. pearson.com
Contemporary Methods: Modern synthesis favors the use of coupling reagents for amide bond formation, which allows for the direct use of acetic acid . luxembourg-bio.com This approach is considered greener as it avoids the harshness of acid chlorides and has water as its primary byproduct. A wide array of coupling reagents has been developed, often categorized into carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or aminium salts (e.g., HBTU, HATU). luxembourg-bio.comhepatochem.comnih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides can suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.compeptide.com
Another contemporary approach is the direct catalytic amidation of anilines with carboxylic acids. researchgate.net This can be achieved using heterogeneous catalysts, such as sulfated TiO₂/SnO₂, or under microwave irradiation, which can significantly shorten reaction times. researchgate.netymerdigital.comijarsct.co.in
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, avoid hazardous materials, and improve energy efficiency.
Key green strategies include:
Atom Economy : The direct amidation of 3-fluoro-4-morpholinoaniline with acetic acid is highly atom-economical, producing water as the only theoretical byproduct. ijtsrd.com This is superior to using acetyl chloride (produces HCl) or acetic anhydride (produces an acetic acid byproduct).
Use of Safer Reagents : Replacing corrosive and lachrymatory acetyl chloride and acetic anhydride with catalytically activated acetic acid improves safety. ijtsrd.com
Catalysis over Stoichiometric Reagents : The use of recyclable heterogeneous catalysts for amidation or phase-transfer catalysts for the SNAr step aligns with the principle of catalysis. ijirset.comresearchgate.net This minimizes waste compared to using stoichiometric coupling reagents. luxembourg-bio.com
Energy Efficiency : Microwave-assisted synthesis for the amidation step can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. ymerdigital.comijarsct.co.in
Safer Solvents : Exploring the use of water or avoiding organic solvents altogether (solvent-free reactions) is a core tenet of green chemistry. ijirset.comijtsrd.com For instance, some acetylation reactions can be performed using glacial acetic acid as both the reagent and the solvent. ijtsrd.com
Catalytic Methodologies and Advanced Reagents in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound.
SNAr Step : Advanced reagents for this step include phase-transfer catalysts like hexadecyltributylphosphonium bromide, which can accelerate the reaction and allow for milder conditions. rsc.orgijirset.com
Nitro Group Reduction : The reduction of 4-(2-fluoro-4-nitrophenyl)morpholine is almost exclusively performed via catalytic hydrogenation. echemi.com Palladium on carbon (Pd/C) is a highly effective catalyst. echemi.com Transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of Pd/C, is another efficient catalytic method that avoids the need for high-pressure hydrogen gas. echemi.com Raney nickel is also a viable catalyst for this transformation. google.com
Amidation Step : A variety of advanced reagents and catalysts are available.
Coupling Reagents : Phosphonium salts like PyAOP and aminium/uronium salts like HBTU and TBTU are highly efficient coupling reagents that offer fast reaction times and low epimerization levels. peptide.com
Acid Catalysts : Simple, inexpensive, and eco-friendly Lewis acids like magnesium sulfate (B86663) have been shown to effectively catalyze the acylation of anilines with acetic acid. ijtsrd.com
Heterogeneous Catalysts : Solid-supported catalysts such as sulfated TiO₂/SnO₂ enable direct amidation with easy separation and potential for recycling. researchgate.net
Process Intensification and Yield Enhancement Strategies in Academic Synthesis
In an academic or research setting, strategies to improve yield and intensify the process are valuable for producing material efficiently.
Yield Enhancement : High yields are reported for several steps of the synthesis. The catalytic reduction of the nitro intermediate, for example, can achieve yields of 90-95% or higher. evitachem.comechemi.com For the amidation, microwave-assisted direct acylation can produce quantitative yields in minutes. ymerdigital.com The choice of coupling reagent and the use of additives like HOBt are critical for maximizing yield and product purity in amide formation. luxembourg-bio.com
Process Intensification :
Flow Chemistry : Converting batch reactions into continuous flow processes is a major strategy for process intensification. nih.govchemicalindustryjournal.co.uk Using microreactors or tube reactors can vastly improve heat and mass transfer, allow for safer handling of hazardous intermediates or exothermic reactions, and enable rapid optimization of reaction parameters like temperature and residence time. nih.govrsc.org This is particularly relevant for the nitration and SNAr steps.
Microwave-Assisted Synthesis : As mentioned, using microwave reactors can reduce reaction times from hours to minutes, representing a significant intensification of the chemical process. ymerdigital.comijarsct.co.in This technique is well-suited for the final amidation step.
Molecular and Electronic Structure Investigations of N 3 Fluoro 4 Morpholinophenyl Acetamide
Conformational Analysis and Potential Energy Surfaces of N-(3-Fluoro-4-morpholinophenyl)acetamide
A comprehensive conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of this compound. This analysis would involve mapping the potential energy surface (PES) of the molecule. The PES is a mathematical representation of the energy of a molecule as a function of its geometry. wayne.edu By exploring the PES, stable conformations (energy minima) and the transition states that connect them can be identified.
For this compound, the key degrees of freedom for a conformational search would include the rotation around the C-N bonds of the acetamide (B32628) group and the C-N bond connecting the morpholine (B109124) ring to the phenyl ring. The orientation of the morpholine ring itself, which can adopt chair and boat conformations, would also be a critical factor.
A systematic scan of the dihedral angles associated with these rotations would reveal the low-energy conformers. The results of such an analysis would typically be presented in a data table, as shown hypothetically below.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°C) (C-N bond of acetamide) | Dihedral Angle 2 (°C) (C-N bond of morpholine) | Relative Energy (kcal/mol) |
| 1 | 0 | 0 | 1.5 |
| 2 | 180 | 0 | 0.0 |
| 3 | 0 | 90 | 3.2 |
| 4 | 180 | 90 | 2.8 |
Note: This table is for illustrative purposes only as specific research data is unavailable.
Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations are essential for a deep understanding of the electronic structure and chemical reactivity of a molecule. These calculations are typically performed using methods like Density Functional Theory (DFT).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich morpholinophenyl moiety, while the LUMO would likely be distributed over the acetamide group and the phenyl ring.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table is for illustrative purposes only as specific research data is unavailable.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map would show regions of negative potential (in red) around electronegative atoms like oxygen and fluorine, indicating areas that are prone to electrophilic attack. Regions of positive potential (in blue) would be found around hydrogen atoms, particularly the N-H proton of the acetamide group.
Analysis of the charge distribution, for instance using Mulliken or Natural Bond Orbital (NBO) population analysis, would provide quantitative values for the partial charges on each atom. This information is critical for understanding the molecule's dipole moment and its interactions with polar solvents.
Intramolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Aromatic Interactions
The specific arrangement of functional groups in this compound allows for several types of intramolecular interactions that can influence its conformation and stability.
Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the N-H of the acetamide group and the oxygen atom of the morpholine ring, or the fluorine atom. The existence and strength of such a bond would depend on the specific conformation of the molecule.
Halogen Bonding: Although less common than hydrogen bonding, the fluorine atom could participate in halogen bonding, acting as an electrophilic cap that interacts with a nucleophilic region within the molecule.
Aromatic Interactions: The electron-rich phenyl ring can engage in various π-interactions, which could play a role in the crystal packing of the solid-state material.
Aromaticity Perturbations and Substituent Effects on Electronic Structure
The substituents on the phenyl ring—the fluorine atom, the morpholine group, and the acetamido group—all influence the electronic structure of the aromatic system. The fluorine atom is an electronegative, weakly deactivating group, while the morpholino group is a strong activating group due to the lone pair on the nitrogen atom. The acetamido group is also an activating group.
The interplay of these substituent effects would modulate the electron density distribution in the phenyl ring, affecting its aromaticity and reactivity towards electrophilic substitution. Computational methods could be used to quantify these effects, for instance, by calculating Nucleus-Independent Chemical Shift (NICS) values to assess the degree of aromaticity.
Theoretical Vibrational Spectroscopy and Spectroscopic Fingerprint Prediction for Research
While specific theoretical and experimental vibrational spectra for this compound are not widely available in public databases, the vibrational modes can be predicted based on the analysis of its constituent functional groups. The primary vibrational modes of interest would include the C=O stretching of the acetamide group, the N-H bending, the C-N stretching of the amide and the morpholine ring, the C-F stretching, and the aromatic C-C stretching vibrations.
A hypothetical assignment of the principal vibrational frequencies, based on characteristic group frequencies, is presented in the table below. These predictions are foundational for identifying the compound in a sample and for further theoretical studies, such as those employing Density Functional Theory (DFT) for more precise frequency and intensity calculations.
Table 1: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3350-3250 |
| C-H Stretch (Aromatic) | Phenyl ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Acetyl, Morpholine | 3000-2850 |
| C=O Stretch | Amide I | 1680-1630 |
| N-H Bend | Amide II | 1570-1515 |
| C-C Stretch (Aromatic) | Phenyl ring | 1600-1450 |
| C-N Stretch | Amide III, Morpholine | 1350-1200 |
| C-O-C Stretch | Morpholine | 1150-1085 |
| C-F Stretch | Fluoro-phenyl | 1250-1020 |
This table is generated for illustrative purposes based on known characteristic infrared absorption frequencies of functional groups and does not represent experimentally verified data for this specific compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
Although a complete, publicly available, assigned NMR spectrum for this compound is not readily found, a predictive analysis can be made. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the morpholine ring protons, the amide proton, and the acetyl methyl protons. The fluorine atom would introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F coupling.
The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the acetamide group would appear significantly downfield, while the fluorinated carbon would show a characteristic splitting pattern due to C-F coupling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃-C=O | Acetyl | ~2.1 | ~24 |
| N-H | Amide | ~9.5-10.0 | - |
| Ar-H | Phenyl | ~7.0-7.8 | ~115-155 |
| O(CH₂CH₂)₂N | Morpholine | ~3.8 (O-CH₂) | ~67 |
| O(CH₂CH₂)₂N | Morpholine | ~3.0 (N-CH₂) | ~50 |
| C=O | Amide | - | ~169 |
| C-F | Phenyl | - | ~150-160 (with J_CF coupling) |
This table is a hypothetical prediction based on standard chemical shift values and coupling constants for similar structural motifs. Actual experimental values may vary.
The detailed analysis of coupling patterns and precise chemical shifts in both ¹H and ¹³C NMR spectra would be essential for the unambiguous assignment of all signals and the final confirmation of the structure of this compound.
Rational Design and Diversity-Oriented Synthesis of this compound Analogs
The rational design of analogs of this compound is often guided by the goal of improving interactions with a specific biological target, such as a protein kinase or other enzymes. This process typically involves computational modeling to predict binding modes and affinities, which then informs the synthesis of targeted modifications. The core structure of this compound serves as a versatile scaffold for these modifications.
Diversity-oriented synthesis (DOS) is a powerful strategy employed to create a wide array of structurally diverse analogs from a common starting material. This approach allows for the exploration of a broad chemical space to identify novel SARs. For a scaffold like this compound, a DOS approach might involve varying the substituents on the phenyl ring, altering the morpholine ring, or modifying the acetamide group in a combinatorial fashion. This strategy is not only efficient for generating a library of compounds for screening but also for discovering unexpected structural features that may lead to improved biological activity. The synthesis of such analogs often involves multi-step reaction sequences, including cross-coupling reactions to introduce diversity on the aromatic ring and amide bond formation to vary the acetamide moiety.
Impact of Structural Modifications on Molecular Recognition and Binding (e.g., to specific enzymes in vitro)
The interaction of this compound analogs with their biological targets is highly dependent on their three-dimensional structure and the nature of their functional groups. Modifications to the core scaffold can significantly alter binding affinity and selectivity by influencing key interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the target's binding site.
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. For analogs of this compound that possess stereocenters, the spatial arrangement of substituents can dramatically affect their interaction with a biological target. For instance, in the context of the related antibiotic linezolid, which contains the N-(3-fluoro-4-morpholinophenyl) group, the (S)-enantiomer is the active form, highlighting the importance of a specific stereochemical configuration for biological activity. This specificity arises from the precise fit of the active enantiomer into the chiral binding site of the target, maximizing favorable interactions and minimizing steric clashes.
The phenyl ring of this compound is a key component for modification to modulate activity. The existing 3-fluoro substituent is known to influence the electronic properties of the ring and can play a role in binding and metabolic stability.
Table 1: Representative Effects of Phenyl Ring Substitutions on Biological Activity
| Substitution Position | Substituent | General Effect on Activity | Rationale |
| 2-position | Bulky groups | Often decreases activity | Potential for steric hindrance in the binding pocket. |
| 3-position | Electron-withdrawing groups (e.g., -Cl, -CF3) | Can increase or decrease activity depending on the target. | Alters the electronic nature of the ring, potentially affecting key interactions. |
| 4-position (relative to acetamide) | Morpholine | Generally crucial for activity in many contexts. | Often involved in key hydrogen bonding or occupies a specific pocket in the target. |
| 5-position | Various substituents | Variable effects. | Can be used to probe for additional binding interactions or to modulate physicochemical properties. |
Note: The effects listed are generalized from SAR studies of related N-phenylacetamide compounds and may vary depending on the specific biological target.
The morpholine ring is a common moiety in bioactive compounds, often contributing to aqueous solubility and providing a key interaction point. Modifications to this ring can have a significant impact on both the SAR and SPR of this compound analogs.
Introducing conformational constraints, such as bridging the morpholine ring, can lock the molecule into a more favorable conformation for binding, thereby increasing potency and selectivity. Bioisosteric replacement of the morpholine ring with other heterocyclic systems (e.g., thiomorpholine, piperazine, piperidine) is another strategy to explore different interactions and to modulate properties like basicity and metabolic stability.
Table 2: Examples of Morpholine Ring Modifications and Their Potential Impact
| Modification | Potential Impact on Properties |
| Thiomorpholine replacement | Alters hydrogen bonding capacity and lipophilicity. |
| Piperazine replacement | Introduces an additional site for substitution and alters basicity. |
| Bridged morpholine | Restricts conformational flexibility, potentially increasing binding affinity. |
| Substituted morpholine | Can probe for additional interactions within the binding site. |
Note: The impacts are based on general principles of medicinal chemistry and may differ for specific molecular targets.
The acetamide group provides a crucial hydrogen bond donor and acceptor. Modifications to this group can influence binding affinity and selectivity. For example, altering the alkyl group of the acetamide (e.g., replacing the methyl group with larger or cyclic groups) can probe for hydrophobic pockets in the binding site.
Variations in the linker connecting the acetamide to the phenyl ring can also be explored. Changing the length or flexibility of this linker can alter the orientation of the key functional groups and their ability to interact with the target.
Conformational Flexibility and Dynamics in Molecular Interactions
The conformational flexibility of this compound and its analogs is a critical factor in their biological activity. The molecule is not static and can adopt various conformations in solution. The ability to adopt a low-energy conformation that is complementary to the binding site of the target is essential for potent activity.
The fluorine atom on the phenyl ring can influence the preferred conformation of the molecule through steric and electronic effects. Computational studies, such as molecular dynamics simulations, can provide insights into the dynamic behavior of these molecules and how they interact with their biological targets over time. Understanding the conformational landscape of these analogs can aid in the design of more rigid molecules that are pre-organized for binding, which can lead to improvements in both potency and selectivity.
In-Depth Analysis of this compound: SAR, Efficiency Metrics, and Chemical Space Exploration
Recent investigations into the therapeutic potential of novel chemical entities have brought this compound and its analogs into focus. This article provides a detailed examination of the structure-activity relationship (SAR), structure-property relationship (SPR), ligand and lipophilic efficiency, and the exploration of the chemical space surrounding this particular scaffold. The insights presented are based on available scientific literature and computational analyses, offering a comprehensive overview for researchers in medicinal chemistry.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Fluoro 4 Morpholinophenyl Acetamide and Its Analogs
The exploration of the structure-activity and structure-property relationships of N-(3-Fluoro-4-morpholinophenyl)acetamide is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. While specific, detailed SAR data tables for a wide range of analogs of this compound are not extensively available in publicly accessible research, general principles of medicinal chemistry allow for a predictive analysis of how structural modifications might influence its biological activity and properties.
Ligand efficiency (LE) and lipophilic efficiency (LipE) are critical metrics in modern drug discovery for evaluating the quality of hit and lead compounds. LE provides a measure of the binding energy per non-hydrogen atom, offering insight into how efficiently a molecule binds to its target. LipE, on the other hand, relates the potency of a compound to its lipophilicity, a key factor influencing solubility, permeability, and metabolic stability.
Interactive Data Table: Hypothetical Ligand and Lipophilic Efficiency of this compound Analogs
Note: The following data is illustrative and intended to demonstrate the concepts of LE and LipE. The values are not based on experimental results for this specific compound series.
| Compound ID | R1 Substitution | IC50 (nM) | pIC50 | logP | Heavy Atom Count (HAC) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| 1 | -H (Parent) | 100 | 7.0 | 2.5 | 17 | 0.41 | 4.5 |
| 2 | -CH3 | 80 | 7.1 | 2.8 | 18 | 0.39 | 4.3 |
| 3 | -Cl | 50 | 7.3 | 3.0 | 18 | 0.41 | 4.3 |
| 4 | -OCH3 | 120 | 6.9 | 2.3 | 19 | 0.36 | 4.6 |
| 5 | -CF3 | 30 | 7.5 | 3.5 | 20 | 0.38 | 4.0 |
In this hypothetical analysis, modifications to the acetamide (B32628) group (R1) would be evaluated. The introduction of a chlorine atom (Compound 3) or a trifluoromethyl group (Compound 5) might lead to an increase in potency (lower IC50). However, this often comes at the cost of increased lipophilicity (higher logP), which could negatively impact the LipE. The goal of such an optimization campaign would be to identify substituents that enhance potency without a disproportionate increase in lipophilicity, thus maximizing LipE.
The exploration of the chemical space around a given scaffold is a key strategy in drug discovery to identify novel compounds with improved properties. This involves making systematic structural modifications to different parts of the molecule and assessing the impact on biological activity and physicochemical properties.
For the this compound scaffold, several regions are amenable to modification:
The Acetamide Group: The acetyl group can be replaced with other acyl groups (e.g., propionyl, cyclopropylcarbonyl) or sulfonyl groups to probe for additional interactions in the binding pocket. The nitrogen atom could also be alkylated.
The Phenyl Ring: The substitution pattern on the phenyl ring can be altered. While the 3-fluoro and 4-morpholino substituents are likely key for activity, their positions could be varied, or additional substituents could be introduced.
The Morpholine (B109124) Ring: The morpholine ring can be replaced with other saturated heterocycles, such as piperidine, piperazine, or thiomorpholine, to explore the impact of size, shape, and heteroatom composition on activity and properties.
A research program focused on exploring this chemical space would involve the parallel synthesis of a library of analogs and their subsequent screening. The data generated would be used to build a comprehensive SAR and SPR understanding, guiding further optimization efforts.
Interactive Data Table: Hypothetical Exploration of Chemical Space for this compound Analogs
Note: The following data is for illustrative purposes and does not represent experimentally determined values.
| Compound ID | Modification Site | Modification | Target Activity (IC50, nM) | Key Physicochemical Property Change |
| Parent | - | This compound | 100 | Baseline |
| A-1 | Acetamide | Replaced with propionamide | 90 | Increased lipophilicity |
| A-2 | Acetamide | Replaced with cyclopropylamide | 75 | Increased rigidity, slightly increased lipophilicity |
| P-1 | Phenyl Ring | 2-Fluoro isomer | >1000 | Altered electronics and conformation |
| M-1 | Morpholine | Replaced with piperidine | 250 | Increased basicity, altered conformation |
| M-2 | Morpholine | Replaced with thiomorpholine | 150 | Increased lipophilicity, potential for new interactions |
This systematic exploration allows for the mapping of the chemical space around the core scaffold, identifying regions that are sensitive to modification and those that are more tolerant of changes. This knowledge is invaluable for the design of next-generation compounds with optimized therapeutic potential.
Mechanistic Elucidation of N 3 Fluoro 4 Morpholinophenyl Acetamide S Molecular Interactions
Identification of Putative Molecular Targets via In Vitro Biochemical Screening and Ligand Affinity Profiling
The initial step in characterizing the molecular mechanism of N-(3-Fluoro-4-morpholinophenyl)acetamide would involve broad in vitro screening against a panel of purified enzymes, receptors, and other protein targets. Techniques such as radiometric binding assays, fluorescence polarization, and various enzymatic assays would be utilized to identify potential molecular targets. Ligand affinity profiling, often conducted by specialized screening platforms, would further refine this by testing the compound against a large and diverse set of G-protein coupled receptors (GPCRs), kinases, ion channels, and other pharmacologically relevant targets.
At present, there is no publicly available data from such in vitro biochemical screening or ligand affinity profiling specifically for this compound.
Quantitative Analysis of Molecular Binding and Inhibition Kinetics (e.g., K_i, IC50, K_d)
Following the identification of putative molecular targets, the next step would be to quantify the binding affinity and inhibitory potency of this compound against these targets. This involves determining key quantitative parameters:
Inhibition Constant (K_i): A measure of the compound's binding affinity to an enzyme.
Half-maximal Inhibitory Concentration (IC50): Indicates the concentration of the compound required to inhibit a biological process or enzyme activity by 50%.
Dissociation Constant (K_d): Represents the equilibrium constant for the dissociation of the ligand-protein complex, indicating the strength of the interaction.
These values are typically determined through concentration-response experiments and kinetic studies. No experimental K_i, IC50, or K_d values for the interaction of this compound with any specific molecular target are currently reported in the literature.
| Parameter | Value | Target | Assay Conditions |
| K_i | Data not available | Data not available | Data not available |
| IC50 | Data not available | Data not available | Data not available |
| K_d | Data not available | Data not available | Data not available |
Investigation of Allosteric vs. Orthosteric Binding Mechanisms
Understanding whether a compound binds to the primary, or orthosteric, site of a protein or to a secondary, allosteric, site is crucial for elucidating its modulatory effects. nih.gov Orthosteric ligands typically compete with the endogenous substrate or ligand, while allosteric modulators bind to a different site, altering the protein's conformation and function. nih.gov This distinction is investigated through competition binding assays and functional assays in the presence of known orthosteric ligands.
There are no published studies investigating the binding mechanism of this compound to determine if it acts via an allosteric or orthosteric mechanism on any potential target.
Enzyme-N-(3-Fluoro-4-morpholinophenyl)acetamide Interaction Kinetics (In Vitro)
Detailed kinetic studies would be necessary to understand the dynamics of the interaction between this compound and any identified enzyme targets. These studies would determine the association (k_on) and dissociation (k_off) rate constants, providing insight into how quickly the compound binds to its target and how long it remains bound. Techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI) are commonly employed for these measurements.
Currently, there is no available data on the in vitro enzyme interaction kinetics for this compound.
| Kinetic Parameter | Value | Enzyme Target | Method |
| Association rate (k_on) | Data not available | Data not available | Data not available |
| Dissociation rate (k_off) | Data not available | Data not available | Data not available |
Protein-Ligand Interaction Mapping through Biochemical and Biophysical Techniques (In Vitro)
To visualize the interaction between this compound and a protein target at the atomic level, various biochemical and biophysical techniques are utilized. X-ray crystallography or cryo-electron microscopy (cryo-EM) of the protein-ligand complex can provide a high-resolution three-dimensional structure, revealing the specific amino acid residues involved in binding. Nuclear magnetic resonance (NMR) spectroscopy can also be used to map the binding site and characterize the conformational changes in both the protein and the ligand upon binding.
No structural or biophysical data detailing the protein-ligand interactions of this compound have been published.
Cellular Mechanism of Action Studies in Model Cell Lines (e.g., uptake, localization, pathway modulation)
To translate molecular binding into a cellular effect, studies in model cell lines are essential. These investigations would assess the compound's ability to cross the cell membrane, its subcellular localization, and its impact on specific cellular signaling pathways. Techniques such as high-content imaging, western blotting, and reporter gene assays would be employed to determine how the compound modulates cellular functions downstream of its molecular target.
There is a lack of published research on the cellular mechanism of action of this compound, including its cellular uptake, localization, and effects on signaling pathways.
Investigation of Off-Target Interactions at the Molecular Level (In Vitro)
No in vitro off-target interaction data for this compound has been reported in the public domain.
| Off-Target Class | Specific Target | Activity |
| GPCRs | Data not available | Data not available |
| Kinases | Data not available | Data not available |
| Ion Channels | Data not available | Data not available |
| Enzymes | Data not available | Data not available |
Computational and Theoretical Chemistry Approaches for N 3 Fluoro 4 Morpholinophenyl Acetamide
Molecular Docking Studies with Potential Biological Targets (e.g., DNA Gyrase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-Fluoro-4-morpholinophenyl)acetamide and its close analog, the antibiotic Linezolid, docking studies have been pivotal in elucidating their mechanism of action. The primary target for Linezolid is the bacterial ribosome, where it inhibits protein synthesis. gvsu.educapes.gov.br However, given the broad-spectrum potential of this chemical scaffold, other bacterial targets such as DNA gyrase are also of interest. nih.govacs.org
DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents as it is essential for bacterial DNA replication. nih.govmdpi.com While specific docking studies of this compound against DNA gyrase are not extensively reported in publicly available literature, studies on analogous compounds and other classes of DNA gyrase inhibitors provide a framework for such investigations. For instance, docking studies of novel fluoroquinolone derivatives with the S. aureus DNA gyrase (PDB ID: 2XCT) have been performed to understand their binding interactions. nih.gov Similarly, computational screening of compound libraries against E. coli DNA gyrase has identified novel inhibitors with significant binding affinities. acs.org
In a representative docking study of Linezolid analogs with the 50S ribosomal subunit, the binding affinities were calculated to understand the structure-activity relationships. The results often correlate with the experimentally determined minimum inhibitory concentrations (MIC). For example, novel oxazolidinone-sulphonamide/amide conjugates of Linezolid have been docked into the peptidyl transferase center (PTC) of the ribosome to rationalize their antibacterial activity. mdpi.comnih.govnih.gov
| Compound/Analog | Target | PDB ID | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Oxazolidinone 2 (Linezolid analog) | Bacterial 50S Ribosome | 6DDD | -9.8 | mdpi.comnih.govnih.gov |
| Oxazolidinone 3a (Linezolid analog) | Bacterial 50S Ribosome | 6DDD | -9.5 | mdpi.comnih.govnih.gov |
| Linezolid (Reference) | Bacterial 50S Ribosome | 6DDD | -8.7 | mdpi.comnih.govnih.gov |
| Ciprofloxacin (Reference) | E. coli DNA Gyrase | Not Specified | -9.81 | acs.org |
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide detailed information about the stability of the ligand-target complex, conformational changes, and the nature of intermolecular interactions.
MD simulations have been extensively used to investigate the binding of Linezolid and its derivatives to the bacterial ribosome. These studies have helped to identify key interactions and understand the molecular basis of its inhibitory activity. For instance, MD simulations of Linezolid complexed with the E. coli ribosome have revealed a noncanonical binding site, offering explanations for its selectivity. nih.govscispace.comproquest.com The simulations show how the compound settles into the binding pocket and maintains stable interactions with ribosomal RNA and proteins.
In a study of novel Linezolid-based oxazolidinones, MD simulations were performed on the docked complexes with the 50S ribosomal subunit. mdpi.comnih.govnih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex was monitored over the simulation time to assess its stability. A stable RMSD profile indicates that the ligand remains bound in a consistent pose within the target's active site. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. The number of hydrogen bonds formed between the ligand and the target throughout the simulation is also a key indicator of binding stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.
For Linezolid analogs, QSAR studies have been successfully employed to develop predictive models for their antibacterial activity. In one such study, a robust QSAR model was developed for a series of 31 diverse Linezolid conjugates against S. aureus and B. subtilis. nih.govmdpi.com The models were built using multiple linear regression and showed good statistical significance and predictive power. The descriptors used in the QSAR models can provide insights into the physicochemical properties that are important for antibacterial activity. For example, the models might indicate the importance of hydrophobicity, electronic properties, or steric factors. A highly predictive QSAR model was developed for pleuromutilin (B8085454) derivatives, demonstrating the utility of this approach in guiding the synthesis of new potent antibacterial agents. mdpi.com
| Bacterial Strain | R² | R²cvOO | R²cvMO | Reference |
|---|---|---|---|---|
| S. aureus | 0.926 | 0.898 | 0.903 | nih.govmdpi.com |
| B. subtilis | 0.935 | 0.915 | 0.916 | nih.govmdpi.com |
R²: squared correlation coefficient; R²cvOO: cross-validated R² from leave-one-out; R²cvMO: cross-validated R² from leave-many-out.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model can then be used as a 3D query to screen large chemical databases to identify new compounds with the desired activity.
For the discovery of novel analogs of this compound, pharmacophore models can be developed based on the known active conformations of Linezolid and its derivatives. A study on Linezolid conjugates developed a 3D-pharmacophore model to identify key chemical features responsible for their antibacterial activity. nih.gov Such models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. acs.orgnih.gov Once validated, this pharmacophore can be used for virtual screening of compound libraries to discover new scaffolds that match the pharmacophore and are therefore likely to be active. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thus accelerating the drug discovery process. nih.gov
In Silico Prediction of Metabolism and Stability for Research Design
The metabolic fate of a drug candidate is a critical factor in its development, influencing its efficacy, and potential for toxicity. In silico tools for predicting metabolism and stability are increasingly used in the early stages of drug discovery to flag potential liabilities and guide the design of more stable compounds.
For this compound, in silico methods can predict its metabolic pathways. The metabolism of its analog, Linezolid, is known to be complex, primarily involving non-enzymatic oxidation of the morpholine (B109124) ring, leading to two major inactive metabolites. nih.govresearchgate.net This process is not mediated by the common cytochrome P450 enzyme system. nih.gov
Various in silico tools like BioTransformer, Meteor, and others can be used to predict the potential metabolites of a given compound. frontiersin.org These tools use databases of known metabolic reactions and algorithms to simulate the biotransformation of a molecule. Additionally, in silico models can predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.gov For instance, a study on novel oxazolidinone-sulphonamide/amide conjugates of Linezolid included in silico ADME-T (toxicity) predictions to assess their drug-like properties. mdpi.comnih.govnih.gov
Free Energy Perturbation (FEP) and Binding Free Energy Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. It is a powerful tool for accurately predicting the binding affinity of drug candidates and for guiding lead optimization.
While specific FEP studies on this compound are not readily found in the literature, the methodology holds great promise for this class of compounds. FEP calculations could be used to precisely predict the change in binding affinity resulting from small chemical modifications to the this compound scaffold. This would allow for a more rational and efficient optimization of its antibacterial potency. The computational cost of FEP is high, but with increasing computational power, it is becoming a more accessible tool in drug discovery. In a study on new oxazolidinone antibiotics, force field simulations were used to compute relative binding energies, which were then compared with experimental MIC values. nih.gov
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify new drug candidates, predict their properties, and optimize their development. frontiersin.orgharvard.edu
In the context of this compound research, ML models could be applied in several ways:
De Novo Design: Generative ML models can design novel molecules with desired properties, such as high antibacterial activity and good pharmacokinetic profiles. nih.gov
Property Prediction: ML models can be trained to predict various properties of this compound analogs, including their bioactivity, solubility, and toxicity. nih.gov
Virtual Screening: ML-based scoring functions can improve the accuracy of molecular docking and virtual screening campaigns to identify new hits from large compound libraries. frontiersin.org
Predicting Adverse Effects: A study has already demonstrated the use of machine learning models, such as random forest, to predict Linezolid-associated thrombocytopenia, a known side effect. nih.gov Similar models could be developed for this compound to assess its potential for adverse effects early in the research process.
The integration of ML and AI with traditional computational chemistry methods offers a powerful strategy for accelerating the discovery and development of new and effective antibacterial agents based on the this compound scaffold.
Advanced Analytical Techniques in the Research of N 3 Fluoro 4 Morpholinophenyl Acetamide
Chromatographic Methods for Purity Assessment and Separation in Research Samples
Chromatography is indispensable for separating N-(3-Fluoro-4-morpholinophenyl)acetamide from impurities, starting materials, and by-products that may be present in research samples. The choice of method depends on the specific analytical goal, from routine purity checks to the complex separation of stereoisomers in related chiral molecules.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A typical analytical method involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method Development: The development of a robust HPLC method begins with selecting an appropriate stationary phase, mobile phase, and detector. For this compound, a C18 column is a common choice due to the compound's aromatic and moderately polar nature. The mobile phase usually consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. Detection is typically performed using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance, often around 254 nm.
Validation: Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness. This process confirms that the method can accurately and reliably quantify this compound and separate it from potential impurities, such as its precursor, 3-Fluoro-4-morpholinoaniline (B119058). nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The this compound molecule itself is achiral and therefore does not have enantiomers. However, it is a crucial structural component and known impurity or metabolite of chiral pharmaceutical compounds, such as the antibiotic Linezolid. chemicalbook.compharmaffiliates.com Therefore, chiral chromatography is not used on the title compound directly but is essential for analyzing related chiral substances where it may be present.
For instance, the analysis of chiral derivatives like (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide requires chiral chromatography to determine enantiomeric purity. pharmaffiliates.comlgcstandards.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com
Methodology: Chiral separations are often performed using normal-phase or reversed-phase HPLC, but with specialized columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. researchgate.net The mobile phase is carefully chosen to maximize the differential interactions between the enantiomers and the CSP. nih.govsigmaaldrich.com The ability to separate and quantify the unwanted enantiomer is critical in pharmaceutical development, as different enantiomers can have different biological activities.
Table 2: Representative Chiral HPLC Screening Conditions for Related Compounds
| Stationary Phase Type | Typical Mobile Phase | Mode |
|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Normal Phase |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Normal Phase |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Methanol/Water/Acetic Acid/Triethylamine | Polar Ionic Mode |
Hyphenated Techniques for Complex Research Mixture Analysis
The analysis of this compound within complex matrices, such as during synthesis monitoring, impurity profiling, or metabolite identification, necessitates the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the identification capabilities of spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be a primary tool. This technique separates the compound from a mixture using liquid chromatography, after which it is ionized and its mass-to-charge ratio is determined by a mass spectrometer, allowing for its identification and quantification. In a research setting, a method employing a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid ionization, would be typical. The mass spectrometer, often a high-resolution model like a Quadrupole Time-of-Flight (Q-TOF), would be operated in positive electrospray ionization (ESI) mode to detect the protonated molecule [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be applied, particularly for the analysis of volatile impurities or degradation products. This would require derivatization of this compound to increase its volatility before injection into the gas chromatograph.
A hypothetical LC-MS analysis of a research sample containing this compound might yield the following data:
| Parameter | Value |
| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Expected Retention Time | 4.5 min |
| Ionization Mode | Positive Electrospray (ESI+) |
| Expected [M+H]⁺ (m/z) | 239.12 |
Biophysical Techniques for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To understand the potential biological activity of this compound, it is crucial to characterize its interaction with protein targets. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. In a hypothetical experiment, a target protein would be immobilized, and various concentrations of this compound would be flowed over the surface. The change in the refractive index at the surface, proportional to the amount of bound ligand, is measured in real-time. This allows for the determination of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a binding event. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction (n).
The following table illustrates hypothetical data that could be obtained from these techniques:
| Technique | Parameter | Hypothetical Value |
| Surface Plasmon Resonance (SPR) | Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | 3.0 x 10⁻³ s⁻¹ | |
| Dissociation Constant (Kₑ) | 20 µM | |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₐ) | 5.0 x 10⁴ M⁻¹ |
| Enthalpy Change (ΔH) | -12.5 kcal/mol | |
| Stoichiometry (n) | 1.1 |
Thermal Analysis (e.g., DSC, TGA) for Material Science Research Applications
Thermal analysis techniques are vital for characterizing the physicochemical properties of this compound, which is essential for understanding its stability, polymorphism, and formulation potential in material science research.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA curve would indicate the temperature at which the compound begins to degrade.
A summary of potential thermal analysis data is presented below:
| Technique | Parameter | Hypothetical Finding |
| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | 185 °C |
| Enthalpy of Fusion (ΔHբ) | 35 J/g | |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | 250 °C |
| Mass Loss at 300 °C | 5% |
Advanced Imaging Techniques for Cellular Localization Studies (In Vitro)
To investigate the mechanism of action of this compound at a cellular level, advanced imaging techniques can be employed to visualize its subcellular distribution.
Fluorescence Microscopy is a powerful tool for these studies. This would involve synthesizing a fluorescently labeled version of this compound or using a specific fluorescent probe that binds to it. Live-cell imaging could then be performed by incubating cultured cells with the fluorescently tagged compound. By co-localizing the compound's fluorescence signal with that of specific organelle markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum), its primary site of accumulation within the cell can be determined.
For example, if this compound were labeled with a green fluorescent dye, and the cell nucleus stained with a blue fluorescent dye (like DAPI), overlaying the images would reveal if the compound localizes to the nucleus.
| Imaging Technique | Application | Expected Outcome |
| Confocal Fluorescence Microscopy | Subcellular localization in vitro | Visualization of the compound within specific cellular compartments. |
| Co-localization Analysis | Interaction with cellular structures | Quantitative assessment of the spatial overlap between the compound and organelles. |
Future Directions and Research Gaps in the Study of N 3 Fluoro 4 Morpholinophenyl Acetamide
Development of Novel and Efficient Synthetic Pathways and Methodologies
The primary synthetic routes to N-(3-Fluoro-4-morpholinophenyl)acetamide typically involve the acylation of its precursor, 3-fluoro-4-morpholinoaniline (B119058). Research into the synthesis of this precursor is more extensively documented. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of morpholine (B109124) with 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. researchgate.net Another patented approach starts from o-fluoro-nitrobenzene, which is reduced to o-fluoroaniline, then reacted with a disubstituted ethyl ether to form o-fluoro-morpholinyl benzene, followed by nitration and subsequent reduction to yield 3-fluoro-4-morpholinoaniline. google.com
Future research should focus on optimizing these existing pathways and exploring novel synthetic strategies to improve yield, reduce cost, and enhance environmental safety. The development of one-pot syntheses or flow chemistry processes could represent a significant advancement.
Table 1: Comparison of Synthetic Precursor (3-fluoro-4-morpholinoaniline) Preparation Methods
| Method | Starting Materials | Key Steps | Reported Yield | Reference |
| SNAr and Reduction | 1,2-difluoro-4-nitrobenzene, Morpholine, Fe/NH4Cl | 1. Nucleophilic aromatic substitution 2. Nitro group reduction | Not specified in abstract | researchgate.net |
| Multi-step Synthesis | o-fluoro-nitrobenzene, disubstituted ethyl ether, nitric acid | 1. Reduction 2. Etherification 3. Nitration 4. Reduction | 85% (final step) | google.com |
This table is generated based on available data for the precursor of this compound.
Exploration of Underexplored Molecular Interactions and Biological Targets (in vitro, non-clinical)
The molecular interactions of this compound itself are not well-documented in publicly available research. However, the broader class of morpholino-acetamide derivatives has been investigated for various biological activities. For instance, studies on other N-phenylacetamide derivatives have shown interactions with key biological targets. A recent study on N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide identified it as a selective Aurora kinase B inhibitor. nih.gov Another investigation into N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide revealed it to be a potent inhibitor of the FLT3-ITD mutant in acute myeloid leukemia. researchgate.net
Given that the this compound structure is a component of the antibiotic linezolid, it is plausible that it may interact with bacterial ribosomes, although this has not been explicitly studied. nih.govossila.com Future in vitro studies could screen this compound against a panel of kinases and other enzymes, as well as bacterial targets, to uncover potential biological activities.
Application as a Research Probe or Chemical Biology Tool
Due to the apparent lack of intrinsic biological activity based on current literature, this compound could be a suitable candidate for development as a research probe or a scaffold for creating chemical biology tools. Its precursor, 3-fluoro-4-morpholinoaniline, has been used to create Schiff bases with enhanced biofilm inhibition properties. ossila.com The morpholine moiety itself is a key component of morpholino-modified antisense oligonucleotides (MOs), which are used as tools for transient gene knockdown in developmental biology research. nih.gov
The acetamide (B32628) group on this compound could be chemically modified to attach fluorescent tags, biotin, or reactive groups for covalent labeling of proteins. Such modified versions could serve as negative controls in chemical biology experiments or as building blocks for constructing more complex molecular probes.
Advancement of Computational Models and Predictive Algorithms
There is a significant opportunity to apply computational modeling and predictive algorithms to the study of this compound and its derivatives. Molecular docking studies have been performed on derivatives of its precursor, 3-fluoro-4-morpholinoaniline, to predict their binding to biological targets. researchgate.net Similar approaches could be used to virtually screen this compound against libraries of protein structures to identify potential off-target effects of drugs for which it is an intermediate or to predict novel biological activities.
Furthermore, computational studies on other morpholine-containing compounds have been used to predict properties like pKa and to model their interactions within protein binding sites. nih.gov These computational techniques could be applied to this compound to predict its physicochemical properties and potential for bioactivity, guiding future experimental work.
Table 2: Potential Computational Approaches for this compound Research
| Computational Method | Application | Potential Outcome |
| Molecular Docking | Virtual screening against protein libraries | Identification of potential biological targets |
| Quantum Mechanics (e.g., DFT) | Calculation of physicochemical properties | Prediction of pKa, reactivity, and spectral properties |
| Molecular Dynamics Simulation | Study of conformational flexibility and interactions | Understanding of how the molecule behaves in a biological environment |
This table represents potential applications of computational methods, as specific studies on this compound are not currently available.
Integration with High-Throughput Screening for Novel Modulators of Molecular Processes (in vitro)
High-throughput screening (HTS) campaigns could be a valuable tool for discovering novel biological activities of this compound. While this compound is primarily considered a synthetic intermediate, its structural similarity to components of known bioactive molecules suggests it could be included in HTS libraries. Given that related structures have shown activity as kinase inhibitors, an initial focus could be on kinase screening panels. nih.govresearchgate.net
The morpholine moiety is a common feature in many compound libraries for drug discovery. nih.gov Integrating this compound into HTS workflows could reveal unexpected modulatory effects on various cellular processes, providing new starting points for drug discovery programs.
Opportunities for Interdisciplinary Academic Collaborations
The study of this compound presents numerous opportunities for interdisciplinary collaboration. Synthetic chemists could work with computational chemists to design and synthesize novel derivatives with predicted biological activities. nih.gov These new compounds could then be passed to chemical biologists and pharmacologists for in vitro testing and target identification. nih.govnih.gov
Furthermore, given the role of its precursor in the synthesis of the antibiotic linezolid, there is a clear avenue for collaboration between organic chemists and microbiologists to explore its potential, or the potential of its derivatives, as antimicrobial agents. researchgate.netossila.com Such collaborations would be essential to fully elucidate the chemical and biological landscape of this compound.
Unanswered Questions and Persistent Challenges in the Fundamental Understanding of the Compound's Molecular Behavior
The most significant research gap concerning this compound is the lack of fundamental characterization of its molecular behavior. Key unanswered questions include:
What are the precise conformational dynamics of the morpholine ring and its orientation relative to the phenylacetamide group in solution?
How does the fluorine substitution influence the electronic properties and non-covalent interactions of the molecule?
Does this compound engage in any specific off-target interactions within a cellular context when used as an intermediate in drug synthesis?
What is the metabolic fate of this compound if it persists as an impurity in a final drug product?
Addressing these fundamental questions will require a concerted effort using a combination of advanced spectroscopic techniques (e.g., 2D-NMR), X-ray crystallography, and computational modeling. Overcoming the challenge of its perceived simplicity and lack of known bioactivity is crucial for a more complete understanding of this chemical entity.
Q & A
Basic: What are the standard synthetic routes for N-(3-Fluoro-4-morpholinophenyl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of a fluorophenyl precursor. Key steps include:
- Amidation : Reaction of 3-fluoro-4-morpholinoaniline with acetic anhydride or acetyl chloride under controlled pH (neutral to mildly acidic conditions) to form the acetamide backbone .
- Morpholine Incorporation : Pre-functionalization of the phenyl ring with morpholine via nucleophilic aromatic substitution (NAS) using morpholine and a halogenated precursor (e.g., 3-fluoro-4-chlorophenylacetamide) .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Optimization strategies include:
- Temperature Control : Lower temperatures (0–25°C) during amidation reduce side reactions like hydrolysis .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) or base catalysts (e.g., K₂CO₃) enhance NAS efficiency for morpholine incorporation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes byproduct formation during acetylation .
- In Situ Monitoring : Use of TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine at C3, morpholine at C4) and acetamide proton integration .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., m/z 337.35 for C₁₆H₂₀FN₃O₄) .
- IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability. Mitigation strategies:
- Standardized Assay Conditions : Use consistent cell lines (e.g., HCT-116 for anticancer studies) and control compounds (e.g., linezolid for antimicrobial comparisons) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess potency variability .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
Advanced: What computational tools are recommended for predicting the binding interactions of this compound with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with bacterial ribosomes (e.g., 23S rRNA) or human kinases .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over time .
- QSAR Models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structure with antimicrobial or anticancer activity .
Basic: What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using CLSI guidelines .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, PC-3) to measure cytotoxicity .
- Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., peptidyl transferase) to quantify IC₅₀ values .
Advanced: How does the stability of this compound vary under different storage conditions?
- Light Sensitivity : Degradation under UV light necessitates storage in amber vials at -20°C .
- Humidity Control : Hygroscopic morpholine moieties require desiccants to prevent hydrolysis .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf life .
Basic: What purification methods are most effective for isolating this compound?
- Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients (30–50% EtOAc) .
- Recrystallization : Use of ethanol/water mixtures to obtain high-purity crystals .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-grade material .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound derivatives?
- Substituent Variation : Replace morpholine with piperazine or thiomorpholine to assess impact on bioavailability .
- Fluorine Scanning : Introduce fluorine at alternative phenyl positions (C2 or C5) to modulate electron-withdrawing effects .
- Bioisosteric Replacement : Substitute acetamide with sulfonamide or urea groups to optimize target affinity .
Advanced: How can researchers address challenges in scaling up the synthesis of this compound?
- Flow Chemistry : Continuous reactors for NAS steps to improve heat/mass transfer and reduce batch variability .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to enhance sustainability .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
